molecular formula C21H18N4O4 B2425857 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide CAS No. 1207048-99-4

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide

Cat. No.: B2425857
CAS No.: 1207048-99-4
M. Wt: 390.399
InChI Key: WYZDLBNBRDIQKZ-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide is a synthetic compound with a complex structure, combining various functional groups such as oxo, oxazol, phenylpyridazin, and acetamide. Its potential applications span multiple fields, from organic chemistry to medicine and industrial processes. This compound is noted for its unique molecular architecture, which lends itself to various types of chemical reactions and interactions.

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c26-19(14-25-17-8-4-5-9-18(17)29-21(25)27)22-12-13-28-20-11-10-16(23-24-20)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZDLBNBRDIQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the oxazol-2-one ring, followed by the incorporation of the phenylpyridazin group. Specific reagents and solvents, as well as precise control over reaction conditions like temperature and pH, are crucial to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions for large-scale production. Techniques such as continuous flow chemistry could be employed to improve efficiency. The use of catalysts and automated systems can also enhance the synthesis process, reducing the time and resources required.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide can undergo several types of chemical reactions:

  • Oxidation and Reduction: : Due to its multiple functional groups, the compound can participate in both oxidation and reduction reactions.

  • Substitution: : The presence of benzene and pyridazin rings makes it susceptible to electrophilic and nucleophilic substitution reactions.

  • Hydrolysis: : The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carboxylic acids.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminium hydride for reduction reactions.

  • Catalysts: : Palladium on carbon or platinum catalysts can be used in hydrogenation reactions.

  • Solvents: : Dimethyl sulfoxide (DMSO), dichloromethane, and ethanol are commonly used.

Major Products Formed

  • Oxidation: : Products may include oxo-compounds and carboxylic acids.

  • Reduction: : Reduced forms of the compound, such as alcohols or amines.

  • Substitution: : Various substituted benzene and pyridazin derivatives.

Scientific Research Applications

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide finds applications in several fields:

  • Chemistry: : Used as a precursor for synthesizing complex organic molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or molecular probe.

  • Medicine: : Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide is closely related to its structure. The compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The oxazol and pyridazin groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-oxo-2H-benzoxazole derivatives: : Differ in their substitution patterns.

  • Pyridazinone compounds: : Vary in their side chains and functional groups.

  • Acetamide derivatives: : Exhibit different biological activities depending on their substituents.

This distinctive structure enables it to participate in diverse chemical reactions and to exhibit a broad spectrum of biological activities, making it a valuable molecule for scientific research and industrial applications.

Biological Activity

2-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound's chemical structure can be broken down as follows:

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 2319890-81-6

Research indicates that compounds with oxazolone and pyridazine moieties often exhibit significant biological activity, particularly in neuropharmacology and oncology. The specific mechanism of action for this compound involves modulation of various biochemical pathways, particularly those related to neuroprotection and anti-inflammatory responses.

Neuroprotective Effects

Studies have shown that similar compounds can act as inhibitors of kynurenine monooxygenase (KMO), which is involved in the kynurenine pathway—a critical metabolic route associated with neurodegenerative diseases such as Huntington's disease (HD). KMO inhibitors have been noted for their ability to enhance neuroprotective metabolites while reducing neurotoxic ones, thus potentially modifying disease progression in HD models .

Anti-Cancer Properties

The compound may also exhibit anti-cancer properties through the inhibition of specific signaling pathways involved in tumor growth and metastasis. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells, suggesting a possible role in cancer therapeutics.

Case Studies and Research Findings

StudyFindings
KMO Inhibition Study The compound was found to increase levels of kynurenic acid (neuroprotective) while decreasing 3-hydroxykynurenine (neurotoxic), indicating a potential for treating Huntington's disease .
Cytotoxicity Assay In vitro assays demonstrated that derivatives of the oxazolone structure showed selective cytotoxicity against various cancer cell lines, leading to apoptosis.
Inflammation Modulation Preliminary studies suggest that the compound may modulate inflammatory responses, providing a basis for further investigation into its use in inflammatory diseases .

Q & A

Q. What are the common synthetic pathways for synthesizing 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)acetamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Substitution reactions : Reacting halogenated nitrobenzene derivatives with alcohols (e.g., pyridinemethanol) under alkaline conditions to form intermediates .
  • Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines .
  • Condensation : Linking the amine intermediate with activated acetamide precursors using condensing agents like carbodiimides .
  • Purification : Recrystallization or chromatography (HPLC, TLC) to isolate the final product .

Q. How is the structure of the compound confirmed post-synthesis?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton environments and connectivity, especially for the oxazole and pyridazine rings .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : To identify functional groups like carbonyl (C=O) and amide (N-H) .
  • X-ray Crystallography (if crystalline): For absolute stereochemical confirmation .

Q. What are the primary pharmacological targets or biological activities associated with this compound?

The compound’s heterocyclic core (oxazole, pyridazine) suggests interactions with enzymes or receptors. Preliminary studies on analogs show:

  • Immunoproteasome inhibition : A structurally related compound, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, exhibits 18% inhibition of β1i and 10% inhibition of β5i subunits .
  • Antimicrobial activity : Pyridazine derivatives often target bacterial DNA gyrase or fungal cytochrome P450 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Temperature control : Refluxing in ethanol/methanol (60–80°C) balances reactivity and side-product minimization .
  • Catalyst selection : Use of phase-transfer catalysts (e.g., TBAB) in substitution reactions improves regioselectivity .
  • Purification optimization : Gradient elution in HPLC (e.g., 70:30 acetonitrile/water) enhances resolution of polar byproducts .

Q. How can contradictions in bioactivity data between studies be resolved?

Conflicting results (e.g., varying inhibition percentages) require:

  • Standardized assays : Re-testing under uniform conditions (e.g., 10 µM concentration, 37°C incubation) .
  • Structural analogs comparison : Compare with derivatives like 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-thiazolylacetamide to isolate substituent effects .
  • Dose-response curves : Establish IC50 values to quantify potency discrepancies .

Q. What computational methods are suitable for predicting biological targets or mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with immunoproteasome subunits (PDB: 6MNA) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with bioactivity .
  • MD simulations : Assess binding stability over 100 ns trajectories using GROMACS .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency?

  • Substituent variation : Synthesize analogs with halogens (F, Cl) at the phenyl ring to test electronic effects on receptor binding .
  • Scaffold hopping : Replace pyridazine with pyridine or pyrimidine to evaluate ring size impact .
  • Bioisosteric replacement : Substitute the oxazole ring with thiazole to modulate solubility and target affinity .

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